molecular formula C23H27ClN6O3S B2455855 ethyl 4-(2-((4-(4-chlorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 887215-89-6

ethyl 4-(2-((4-(4-chlorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2455855
CAS No.: 887215-89-6
M. Wt: 503.02
InChI Key: WAGCJZONFINTLN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-(4-chlorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H27ClN6O3S and its molecular weight is 503.02. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[2-[[4-(4-chlorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN6O3S/c1-3-33-23(32)29-13-11-28(12-14-29)21(31)16-34-22-26-25-20(15-19-5-4-10-27(19)2)30(22)18-8-6-17(24)7-9-18/h4-10H,3,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGCJZONFINTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((4-(4-chlorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound with potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.

Structure and Synthesis

The compound's structure includes a piperazine core substituted with various functional groups, which are critical for its biological activity. The presence of the triazole ring and the chlorophenyl group contributes to its pharmacological profile. The synthesis typically involves multi-step organic reactions, including the formation of the piperazine derivative followed by acylation and thioether formation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole-containing compounds. For instance, derivatives of triazoles have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Triazole Derivative AA549 (Lung)10Induces apoptosis via caspase activation
Triazole Derivative BMCF7 (Breast)15Inhibits proliferation through cell cycle arrest
Ethyl 4-(...)A549 (Lung)TBDTBD

Case Study : A study evaluating the efficacy of triazole derivatives against A549 cells demonstrated that compounds with a chlorophenyl substitution exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The mechanism involved apoptosis induction through the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspases .

Antimicrobial Activity

The antimicrobial properties of ethyl 4-(...) have also been explored, particularly against multidrug-resistant pathogens. The compound's efficacy was tested against several bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus (MRSA)32 µg/mLEffective
Escherichia coli (MDR)64 µg/mLModerate
Klebsiella pneumoniae (Carbapenem-resistant)128 µg/mLWeak

Research Findings : In vitro studies indicated that ethyl 4-(...) exhibited significant antibacterial activity against MRSA and other resistant strains. The mechanism was attributed to disruption of bacterial cell membrane integrity and inhibition of protein synthesis .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer. Compounds with structural similarities to ethyl 4-(...) have demonstrated anti-inflammatory effects through various pathways:

  • Inhibition of COX enzymes : Reducing prostaglandin synthesis.
  • Modulation of cytokine production : Decreasing levels of TNF-alpha and IL-6.

Case Study : A study on pyrrole-based derivatives showed that modifications to the triazole ring enhanced anti-inflammatory activity in animal models of arthritis. The compounds significantly reduced paw swelling and inflammatory markers .

Scientific Research Applications

Anticancer Properties

Research indicates that the compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of this compound have demonstrated significant cytotoxicity against human cancer cell lines, with mechanisms linked to apoptosis induction and inhibition of key signaling pathways involved in tumor growth.

Case Study: Anticancer Efficacy
A study by Yasuda et al. evaluated several piperazine derivatives for their anticancer activity. One derivative showed potent activity against multiple tumor cell lines, highlighting the importance of structural modifications in enhancing biological efficacy.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the triazole moiety is believed to contribute to its antimicrobial effects.

Case Study: Antimicrobial Efficacy
In research conducted by Furdui et al., various derivatives were synthesized and tested against different microorganisms. The results indicated that certain structural modifications significantly enhanced antimicrobial activity.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative damage and apoptosis in models of neurodegenerative diseases.

Case Study: Neuroprotective Properties
A study published in MDPI explored the neuroprotective potential of related compounds using in vivo models. The findings indicated that these compounds could significantly reduce markers of neurodegeneration in animal models of Alzheimer's disease.

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